Safety Data Sheet (SDS) hazards for 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride
Safety Data Sheet (SDS) hazards for 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride
Executive Summary & Chemical Identity
Objective: This guide provides a rigorous safety and handling framework for 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride . As a polysubstituted benzenesulfonyl chloride, this reagent is a high-value scaffold in medicinal chemistry, particularly for synthesizing sulfonamide-based pharmacophores.[1] However, its utility is matched by its reactivity; it is a potent electrophile and lachrymator that poses severe corrosion risks.[1]
Scope: This document moves beyond standard SDS data, offering mechanistic insights into toxicity, self-validating handling protocols, and emergency response strategies derived from Structure-Activity Relationships (SAR) of closely related analogs (e.g., 3-Chloro-4-fluorobenzenesulfonyl chloride).
Chemical Profile
| Property | Detail |
| Chemical Name | 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride |
| Functional Class | Aryl Sulfonyl Chloride |
| Key Moieties | Sulfonyl Chloride ( |
| Physical State | Solid (low melting) or viscous oil (dependent on purity/temperature) |
| Reactivity | High. Hydrolyzes rapidly in moisture; reacts violently with bases/nucleophiles.[2][3] |
Hazard Identification & GHS Classification
Note: Specific GHS data for this exact isomer is derived from the core reactivity of the benzenesulfonyl chloride class (CAS 98-09-9) and halogenated analogs (CAS 91170-93-3).
Core GHS Hazards
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[4] | DANGER |
| Serious Eye Damage | 1 | H318: Causes serious eye damage.[5][6][7] | DANGER |
| Corrosive to Metals | 1 | H290: May be corrosive to metals.[5][6][8] | WARNING |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[4] | WARNING |
Supplemental Hazard Information:
-
EUH014: Reacts violently with water.
-
EUH029: Contact with water liberates toxic gas (HCl).
-
Lachrymator: Vapors may cause severe irritation to mucous membranes and eyes.[8]
Mechanism of Toxicity & Reactivity
To handle this reagent safely, one must understand why it is dangerous. The hazard is not merely acidic; it is electrophilic.
The Hydrolysis Cascade
The primary risk stems from the labile sulfur-chlorine bond. Upon contact with moisture (atmospheric or tissue-bound), the molecule undergoes rapid hydrolysis. This is an exothermic process that generates two corrosive species:
-
Hydrochloric Acid (HCl): Immediate chemical burn and respiratory irritant.
-
Sulfonic Acid Derivative: A strong non-volatile acid that perpetuates tissue damage.
Protein Sulfonylation (Mechanism of Injury)
Unlike simple mineral acids, sulfonyl chlorides cause irreversible tissue damage via sulfonylation . The electrophilic sulfur atom attacks nucleophilic residues (lysine amines, cysteine thiols) on skin proteins. This denatures the proteins and creates an immune response (sensitization), making the burns difficult to heal and potentially leading to allergic dermatitis upon re-exposure.
Visualization: Reactivity Pathways
The following diagram illustrates the divergent pathways of the reagent: useful derivatization vs. hazardous hydrolysis.
Figure 1: Divergent reaction pathways showing the mechanism of hazard (hydrolysis) versus utility (sulfonylation).
Engineering Controls & Personal Protective Equipment (PPE)
Standard "lab safety" is insufficient. The lipophilic nature of the ethoxy/fluoro-benzene ring allows this compound to penetrate standard nitrile gloves rapidly.
Glove Selection Protocol
-
Do NOT Use: Disposable Nitrile (0.1 mm) for prolonged handling. The chlorinated solvent often used with this reagent (DCM) and the reagent itself will permeate in <5 minutes.
-
Mandatory: Silver Shield® / 4H® (PE/EVAL/PE laminate) gloves.
-
Double-Gloving Technique: Wear Laminate gloves (inner) + Nitrile gloves (outer) for dexterity and grip.
Ventilation Requirements
-
Handle strictly within a certified chemical fume hood.
-
Sash Height: Keep sash at the lowest working position to act as a splash shield.
-
Scrubbing: If conducting large-scale (>10g) reactions, vent the reaction vessel through a dilute NaOH scrubber to trap evolved HCl gas.
Experimental Protocol: Safe Quenching & Disposal
The most critical moment in the workflow is the "quench"—neutralizing excess reagent. Never add water directly to the neat sulfonyl chloride.
Self-Validating Quench Workflow
This protocol ensures the reaction is controlled and pH is monitored to confirm neutralization.
Reagents Needed:
-
Ice bath
-
10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (
) -
Dichloromethane (DCM) or Ethyl Acetate (if extraction is needed)
Step-by-Step Procedure:
-
Dilution: Dilute the reaction mixture or residual reagent with an inert solvent (DCM or Toluene). Causality: Dilution acts as a heat sink, preventing thermal runaway.
-
Cooling: Place the quenching vessel (containing the base) in an ice bath (
). -
Controlled Addition: Add the reagent solution dropwise into the basic solution . Note: Do not reverse this. Adding water/base to the reagent causes a localized concentration spike and violent sputtering.
-
Validation (The "Check"): Monitor the internal temperature. If temp rises
, stop addition and let cool. -
pH Confirmation: After addition is complete, check the pH of the aqueous layer. It must remain basic (
) to ensure the generated HCl is neutralized and the sulfonyl chloride is fully hydrolyzed to the inert sulfonate salt.
Visualization: Safe Handling Workflow
Figure 2: Operational workflow emphasizing the critical control point at the quenching stage.
Emergency Response Protocols
In the event of exposure, immediate action is required to prevent irreversible protein denaturation.
| Scenario | Immediate Action | Rationale |
| Skin Contact | 1. Drench: Immediately wash with Diphoterine® (if available) or copious water for 15+ mins.2. Remove: Cut off contaminated clothing; do not pull over head.3. Soap: Wash gently with soft soap after initial rinse. | Water hydrolyzes the chloride; rapid removal prevents the acid from penetrating the dermis. Diphoterine is amphoteric and chelates the chemical better than water. |
| Eye Contact | 1. Irrigate: Hold eyelids open and flush with water/eyewash for 15 mins.2. Consult: Seek ophthalmologist immediately. | Corrosive damage to the cornea can occur in seconds. |
| Inhalation | 1. Evacuate: Move to fresh air.2. Position: Sit upright (semi-Fowler's) to ease breathing.3. Support: Oxygen if breathing is difficult.[3] | Inhalation produces HCl in the lungs, leading to potential pulmonary edema (fluid buildup) which may be delayed up to 24 hours. |
Storage & Stability
-
Temperature: Store at
(Refrigerate). -
Atmosphere: Store under Argon or Nitrogen. Moisture causes degradation to the sulfonic acid (solid precipitate) and HCl gas (pressure buildup).
-
Container: Tightly sealed glass with Teflon-lined cap. Inspect caps frequently for embrittlement caused by HCl fumes.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7369, Benzenesulfonyl chloride. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzenesulfonyl Chloride. Retrieved from [Link]
-
Organic Syntheses. Preparation of Benzenesulfonyl Chloride and Analogs. Coll. Vol. 1, p. 84. Retrieved from [Link]
Sources
- 1. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]
- 2. lookchem.com [lookchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mu.edu.sa [mu.edu.sa]
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